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Introduction
This document provides a detailed guide to labeling antibodies with Lumiphore®'s proprietary

lanthanide-based chelates for use in sensitive, time-resolved fluorescence resonance energy

transfer (TR-FRET) immunoassays. Lumiphore's technology utilizes macrocyclic bifunctional

chelators (mBFCs), such as Lumi4®-Tb (Terbium) and Lumi804™-Eu (Europium), which offer

significant advantages in immunoassay performance. These advantages include high signal-to-

noise ratios due to the elimination of background fluorescence through time-gated detection,

exceptional photostability, and high quantum yields.[1][2]

The protocols outlined below are designed for researchers in drug discovery, diagnostics, and

life sciences who require highly sensitive and robust immunoassays. The primary method of

conjugation involves the use of N-hydroxysuccinimide (NHS) esters of the Lumiphore®

chelates, which react with primary amines on the antibody to form stable covalent bonds.

Technology Overview: Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET)
Lumiphore®-based immunoassays operate on the principle of TR-FRET. In this format, an

antibody labeled with a Lumiphore® lanthanide chelate (the donor) and a second antibody or

molecule labeled with a suitable acceptor fluorophore are used. When these two components
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are brought into close proximity by binding to the target analyte, energy is transferred from the

excited donor to the acceptor.

The key feature of this technology is the long fluorescence lifetime of the lanthanide donor. This

allows for time-gated detection, where the fluorescence signal is measured after a delay

following the initial excitation pulse. This delay effectively eliminates short-lived background

fluorescence from the sample matrix and unbound reagents, resulting in a vastly improved

signal-to-noise ratio.[1]
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Figure 1: TR-FRET Signaling Pathway with Lumiphore®-labeled antibody.

Quantitative Performance Data
Lumiphore®-labeled antibodies, when used in TR-FRET immunoassays, demonstrate superior

performance characteristics compared to conventional fluorescent immunoassays. The

following tables summarize key quantitative data.
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Parameter Lumi4®-Tb Lumi804™-Eu Reference

Excitation Wavelength

(nm)
~340 300-400 [3][4]

Emission Wavelength

(nm)

Multiple peaks,

primary at ~545
613 [3][4]

Fluorescence Lifetime > 2.4 ms 716 µs [4][5]

Quantum Yield > 50% High [2][5]

Extinction Coefficient

(M⁻¹cm⁻¹)
≥ 20,000 at ~340 nm High [2][5]

Table 1: Photophysical Properties of Lumiphore® Chelates

Immunoassay
Performance Metric

Value Assay Details Reference

Signal-to-Background

Ratio
>20

14-3-3 protein-protein

interaction assay
[6]

Limit of Detection

(LOD)
Sub-nanomolar

Homogeneous Tb-to-

QD FRET assay for

Prostate Specific

Antigen (PSA)

[7]

Förster Distance (R₀) 8.8 - 11.2 nm
Tb-to-Quantum Dot

FRET pairs
[7]

Binding Affinity (Kd) 2.6 nM
Eu-Lumi804-αCD11b

binding to CD11b
[8]

Table 2: Performance Characteristics in TR-FRET Immunoassays

Experimental Protocols
Antibody Labeling with Lumi4®-Tb-NHS Ester
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This protocol describes the covalent labeling of an antibody with Lumi4®-Tb-NHS ester. The

same general principles apply to other Lumiphore® NHS ester products like Lumi804™-Eu.

Materials:

Antibody to be labeled (in a primary amine-free buffer, e.g., PBS, at a concentration of 1-10

mg/mL)

Lumi4®-Tb-NHS ester (Lumiphore, Inc.)

Anhydrous Dimethylsulfoxide (DMSO)

Phosphate Buffered Saline (PBS), pH 7.4

Size exclusion chromatography column (e.g., Superdex 200)

UV-Vis Spectrophotometer

Procedure:

Antibody Preparation: Ensure the antibody solution is free of primary amines (e.g., Tris

buffer) and stabilizers like BSA. If necessary, dialyze the antibody against PBS pH 7.4.

Reagent Preparation:

Prepare a 10 mM stock solution of Lumi4®-Tb-NHS ester in anhydrous DMSO.

Labeling Reaction:

Add a 15-fold molar excess of the Lumi4®-Tb-NHS ester stock solution to the antibody

solution.[3]

Mix gently and incubate at room temperature for 3 hours.[3]

Transfer the reaction mixture to 4°C and incubate overnight.[3]

Purification of the Labeled Antibody:
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Separate the labeled antibody from unreacted Lumi4®-Tb-NHS ester using a size

exclusion chromatography column (e.g., Superdex 200) equilibrated with PBS.[3]

Collect fractions corresponding to the antibody peak.

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified labeled antibody at 280 nm (for protein

concentration) and 340 nm (for Lumi4®-Tb concentration).[3]

Calculate the DOL using the Beer-Lambert law. The extinction coefficient for Lumi4®-Tb at

340 nm is 26,000 M⁻¹cm⁻¹.[3] A typical DOL ranges from 4 to 7.[3]
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Figure 2: Experimental workflow for antibody labeling with Lumi4®-Tb-NHS ester.

Homogeneous TR-FRET Immunoassay Protocol
(General)
This protocol provides a general framework for a "mix-and-read" homogeneous sandwich

immunoassay using a Lumi4®-Tb labeled antibody and an acceptor-labeled antibody.

Materials:

Lumi4®-Tb labeled capture antibody

Acceptor fluorophore-labeled detection antibody (e.g., labeled with d2, FITC, or a quantum

dot)

Assay buffer (e.g., PBS with 0.1% BSA)

Standard antigen and samples

Microplate reader with TR-FRET capability

Procedure:

Reagent Preparation: Dilute the Lumi4®-Tb labeled antibody, acceptor-labeled antibody, and

standards/samples to their optimal concentrations in assay buffer.

Assay Assembly: In a suitable microplate, add the Lumi4®-Tb labeled antibody, the

acceptor-labeled antibody, and the standard or sample.

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes)

to allow for the formation of the immunocomplex.

Signal Detection:

Measure the fluorescence using a TR-FRET enabled plate reader.

Set the excitation wavelength (e.g., 337 nm or 340 nm).
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Set a time delay (e.g., 60 µs) before measuring the emission.

Measure the emission at the donor wavelength (e.g., 620 nm) and the acceptor

wavelength (e.g., 665 nm).

Data Analysis:

Calculate the TR-FRET ratio (e.g., [Emission at 665 nm / Emission at 620 nm] * 10,000).

Plot the TR-FRET ratio against the analyte concentration to generate a standard curve.

Determine the concentration of the unknown samples from the standard curve.

Conclusion
Lumiphore®'s lanthanide-based labeling technology provides a powerful tool for developing

highly sensitive and robust immunoassays. The long-lived fluorescence of Lumi4®-Tb and

Lumi804™-Eu, combined with time-gated detection, significantly enhances the signal-to-noise

ratio, enabling the detection of low-abundance analytes. The provided protocols offer a starting

point for the successful implementation of this advanced immunoassay platform. For optimal

results, it is recommended to empirically determine the ideal antibody concentrations and

incubation times for each specific assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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